2-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-N,N,5-trimethylbenzenesulfonamide
Description
This compound features an (E)-configured diazenyl (-N=N-) group bridging a 2,4-dihydroxyquinolin-3-yl moiety and an N,N,5-trimethylbenzenesulfonamide group.
Properties
CAS No. |
6300-36-3 |
|---|---|
Molecular Formula |
C18H18N4O4S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]-N,N,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H18N4O4S/c1-11-8-9-14(15(10-11)27(25,26)22(2)3)20-21-16-17(23)12-6-4-5-7-13(12)19-18(16)24/h4-10H,1-3H3,(H2,19,23,24) |
InChI Key |
OUECECSFOVBXOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C3=CC=CC=C3NC2=O)O)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-N,N,5-trimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The diazenyl group is introduced via a diazotization reaction, where the quinoline derivative is treated with nitrous acid, followed by coupling with an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-N,N,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-N,N,5-trimethylbenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-N,N,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the disruption of essential cellular processes, making it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diazenylphenol Derivatives ()
Compounds such as (E)-4-((2-chlorophenyl)diazenyl)phenol (3a) and (E)-4-((2-chlorophenyl)diazenyl)-2-methylphenol (3b) share the diazenylphenol backbone but lack the quinoline and sulfonamide groups. Key differences include:
- Synthesis Yields : These derivatives exhibit high yields (63–87%), attributed to straightforward one-pot syntheses .
- Substituent Effects : Chloro and methyl substituents enhance stability but reduce solubility compared to the target compound’s sulfonamide group.
- Characterization : All were confirmed via NMR and HRMS, similar to methods likely used for the target compound .
Table 1: Comparison of Diazenylphenol Derivatives
| Compound | Substituents | Yield (%) | Key Features |
|---|---|---|---|
| Target Compound | Quinoline, sulfonamide | N/A | Chelation potential, π-conjugation |
| (E)-4-((2-chlorophenyl)diazenyl)phenol (3a) | Cl, phenol | 86 | High yield, low solubility |
| (E)-4-((2-chlorophenyl)diazenyl)-2-methylphenol (3b) | Cl, methyl, phenol | 82 | Enhanced steric hindrance |
Quinoline-Based Sulfonamides ()
- MS 436 (): A BRD4 inhibitor with a diazenyl-linked benzenesulfonamide and aminophenyl group. Molecular Weight: 383.42 g/mol (vs. ~435 g/mol estimated for the target compound). Bioactivity: High selectivity for bromodomains (>98% purity) due to optimized substituents . Structural Contrast: The target’s dihydroxyquinoline may offer stronger metal-binding capacity than MS 436’s aminophenyl group.
- (E)-N-(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl)-benzenesulfonamides (): Synthesis: Uses benzenesulfonyl chloride, similar to the target’s likely route. Substituent Flexibility: Styryl groups introduce conformational rigidity, whereas the target’s diazenyl group allows planar geometry .
Sulfonamide-Benzylidene Derivatives ()
The compound 4-{[(E)-2,3-dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide features a Schiff base instead of a diazenyl linker:
- Crystal Packing : Forms 1D polymeric chains via O–H⋯O/N hydrogen bonds (S(6) and R22(8) motifs) .
- Comparison : The target’s diazenyl group may enable stronger π-π stacking (3.79 Å in ) but fewer hydrogen bonds due to lack of oxazole substituents .
N,N-Diethylbenzenesulfonamide Analogs ()
N,N-diethyl-4-[(E)-2-(5-ethyl-2-hydroxyphenyl)diazenyl]benzenesulfonamide highlights substituent effects:
- Lipophilicity : Diethyl groups increase logP compared to the target’s N,N-dimethyl group.
- Molecular Weight : 361.46 g/mol (lower than the target’s), suggesting the target may have slower metabolic clearance .
Table 2: Pharmacological and Physicochemical Comparison
Biological Activity
The compound 2-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-N,N,5-trimethylbenzenesulfonamide , also known as NSC-45572, is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-N,N,5-trimethylbenzenesulfonamide
- Molecular Formula : C16H18N4O3S
- Molecular Weight : 358.41 g/mol
This compound features a quinoline moiety linked to a diazenyl group and a sulfonamide functional group, which are significant for its biological activity.
Synthesis
The synthesis of NSC-45572 typically involves the coupling of 2,4-dihydroxyquinoline with a diazonium salt derived from an appropriate amine. The reaction conditions are critical for achieving high yields and purity, often requiring careful temperature control and the use of solvents such as ethanol or methanol.
Antimicrobial Activity
Recent studies have indicated that NSC-45572 exhibits significant antimicrobial properties. A study evaluating various sulfonamide derivatives found that this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that NSC-45572 could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
In vitro assays have demonstrated that NSC-45572 can inhibit the production of pro-inflammatory cytokines in human cell lines. The compound's mechanism appears to involve the modulation of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in inflammatory responses.
Anticancer Activity
Preliminary studies indicate that NSC-45572 may have anticancer properties. In cell line assays, the compound has been shown to induce apoptosis in various cancer cell types, including breast and prostate cancer cells. The IC50 values for these effects were reported as follows:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| PC-3 (prostate cancer) | 15 |
The biological activity of NSC-45572 is attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group is known to inhibit enzymes involved in folate synthesis, while the quinoline moiety may contribute to DNA intercalation or enzyme inhibition. This dual mechanism enhances its potential efficacy against various diseases.
Case Studies
- Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of NSC-45572 against resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated samples compared to controls.
- Cancer Research : In a recent Cancer Letters publication, researchers investigated the effects of NSC-45572 on tumor growth in xenograft models. The treatment resulted in reduced tumor size and increased survival rates among treated mice compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
